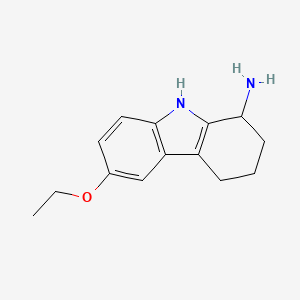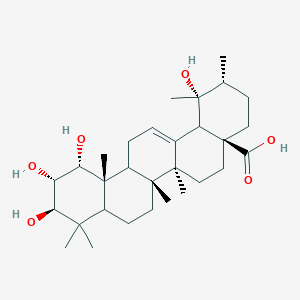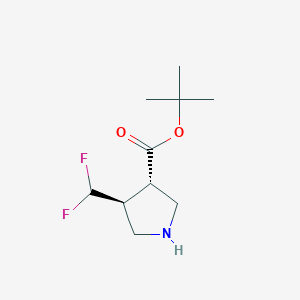
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic properties . The presence of an ethoxy group at the 6th position and an amine group at the 1st position of the tetrahydrocarbazole ring system makes this compound particularly interesting for various scientific research applications.
科学的研究の応用
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized tetrahydrocarbazoles . In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Additionally, its hypoglycemic and hypolipidemic activities make it a candidate for research in metabolic disorders . In the industry, it can be used in the development of new pharmaceuticals and agrochemicals.
将来の方向性
The future directions for research on “6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new pharmaceuticals and other useful compounds .
作用機序
Target of Action
Related compounds, such as tetrahydrocarbazole derivatives, have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It’s known that the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Related compounds have been associated with a broad spectrum of biological activity, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the reaction of similar compounds can depend on various factors, including the nature of the selected oxidant, solvents, and the concentration of reactants .
生化学分析
Biochemical Properties
The biochemical properties of 6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications
準備方法
The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and heating to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
類似化合物との比較
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other similar compounds such as 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine . These compounds share the tetrahydrocarbazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of an ethoxy group in this compound may confer unique properties compared to its methoxy and chloro analogs .
特性
IUPAC Name |
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-17-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h6-8,12,16H,2-5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJPBAZGLXHKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CCCC3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)



![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)

![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)
![4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B2775958.png)
![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)
![3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2775960.png)


![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2775965.png)
